1-Ethyl-1,2,3-benzotriazole-5-carbonitrile

Description

1-Ethyl-1,2,3-benzotriazole-5-carbonitrile (CAS: 1119505-52-0) is a heterocyclic compound featuring a benzotriazole core substituted with an ethyl group at the 1-position and a nitrile group at the 5-position. Its molecular formula is C₉H₈N₄, with a molecular weight of 172.19 g/mol . The compound is characterized by high purity (>97%) and is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its nitrile group enables participation in click chemistry and metal-catalyzed cross-coupling reactions, while the ethyl substituent enhances lipophilicity, influencing its solubility and pharmacokinetic properties .

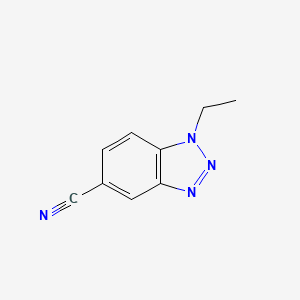

Structure

2D Structure

Propriétés

IUPAC Name |

1-ethylbenzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-2-13-9-4-3-7(6-10)5-8(9)11-12-13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYWGWKUYHTRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C#N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651564 | |

| Record name | 1-Ethyl-1H-benzotriazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119505-52-0 | |

| Record name | 1-Ethyl-1H-benzotriazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Multistep Reaction

One approach to synthesizing benzotriazole derivatives involves a multistep reaction. In one instance, researchers used ethyl aldehyde, benzotriazole, and potassium cyanide as initial reactants in toluene and ethanol solvents to ultimately produce a substituted benzotriazole compound.

- React ethyl aldehyde and benzotriazole in toluene at room temperature.

- Add potassium cyanide in ethanol and heat the mixture to 80 °C.

- React the product with acetyl chloride in ethanol at room temperature to yield the desired substituted benzotriazole.

Synthesis of Acetamide and Pyridine Derivatives

The synthesis of acetamide and pyridine derivatives can lead to intermediates or related compounds that may be relevant to the synthesis of 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile.

- Reflux a mixture of 2-ethyl aniline and ethyl cyanoacetate.

- Concentrate and cool the mixture, then filter the solid.

- Crystallize from benzene/ether to obtain the acetamide derivative.

Characterization Data for an Acetamide Derivative:

| Property | Value |

|---|---|

| Yield | 80% |

| Melting Point | 130-132 °C |

| IR (KBr, max, cm-1) | 3180 (NH), 2255 (CN), 1703 (CO) |

| 1H-NMR (DMSO-d6) δ (ppm) | 1.09 [t, 3H, CH3], 2.23 [q, 2H, CH2], 3.85 [s, 2H, CH2CN], 7.3-7.5 [m, 4H, Ar-H], 9.45 [s, 1H, NH] |

| Elemental Analysis | Calculated for C11H12N2O: C, 70.21; H, 6.38, N, 14.89; Found: C, 70.50; H, 6.10; N, 14.60 |

Synthesis Using Carboxylic Acid and Benzotriazole

This method involves reacting 1H-benzo[d]triazole with a substituted phenylformic acid in the presence of a catalyst.

- In methylene dichloride, combine 1H-benzo[d]-triazole with phenylformic acid or a substituted phenylformic acid.

- Add 1-(3-dimethylamino-propyl)-3-ethyl-carbodiimide hydrochloride (EDCHCl) as a catalyst. The molar ratio of benzotriazole compound: phenylformic acid (or substituted benzoic acid) : EDCHCl is 1:1:1.2.

- React at room temperature for 24 hours.

- Remove the solvent under reduced pressure.

- Purify using column chromatography with an eluent of ethyl acetate and petroleum ether (1:1).

Analyse Des Réactions Chimiques

Types of Reactions

1-Ethyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

EBTC serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions such as:

- Nucleophilic Substitution : The nitrile group can be substituted with different nucleophiles, leading to the formation of various derivatives.

- Oxidation and Reduction : EBTC can undergo oxidation to form carboxylic acids or reduction to yield amines, making it a versatile intermediate in synthetic pathways.

Biological Applications

Antimicrobial and Anticancer Properties

Research has demonstrated that EBTC exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have indicated that benzotriazole derivatives can inhibit the growth of various bacterial strains and cancer cells. The specific mechanisms often involve:

- Metal Ion Complexation : EBTC can form stable complexes with metal ions, which may inhibit enzymatic activities critical for microbial growth or cancer cell proliferation .

- Cellular Interaction : Investigations into EBTC's interactions with biological systems are ongoing, focusing on its effects on cellular pathways and potential therapeutic uses .

Pharmaceutical Development

Drug Design and Development

EBTC is being explored for its potential use as a pharmacophore in drug development. Its unique structural features contribute to its effectiveness as a lead compound in medicinal chemistry. Notable aspects include:

- Targeting Specific Receptors : Research indicates that EBTC may interact with specific biological receptors, influencing their activity and providing a basis for drug design .

- Potential for Novel Therapeutics : The compound's diverse reactivity allows for modifications that could lead to the development of novel therapeutics targeting various diseases.

Industrial Applications

Corrosion Inhibition and Surface Activity

In industrial applications, EBTC is utilized as a corrosion inhibitor and surface-active agent. Its effectiveness stems from:

- Protective Coatings : EBTC can be incorporated into coatings to prevent metal corrosion by forming protective barriers on surfaces.

- Stabilizing Agents : The compound's surface-active properties make it suitable for stabilizing emulsions and dispersions in various industrial formulations .

Comparative Analysis with Related Compounds

To better understand the unique properties of EBTC, it is useful to compare it with other benzotriazole derivatives. Below is a table summarizing key features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Benzotriazole derivative | Exhibits antimicrobial activity |

| 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile | Benzotriazole derivative | Known for its anticancer properties |

| 5-Amino-benzotriazole | Amino-substituted benzotriazole | Potential anti-cancer properties |

This table highlights how EBTC stands out due to its specific ethyl and carbonitrile substitutions that enhance its reactivity compared to other derivatives.

Case Studies

Several studies have investigated the applications of EBTC in various contexts:

- Antimicrobial Activity Study : A study demonstrated that EBTC exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated potential applications in developing new antibacterial agents .

- Drug Development Research : Another research effort focused on modifying EBTC to enhance its binding affinity to specific cancer cell receptors. The findings suggested promising pathways for creating targeted cancer therapies .

Mécanisme D'action

The mechanism of action of 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzymatic activities or alter receptor functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile are best contextualized by comparing it to analogous benzotriazole derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Reactivity: The ethyl group in this compound enhances steric bulk compared to the parent compound (1H-1,2,3-benzotriazole-5-carbonitrile), reducing nucleophilic attack at the 1-position. The cyclopropyl substituent in 1-Cyclopropyl-1,2,3-benzotriazole-5-carbonitrile introduces ring strain, which may increase reactivity in ring-opening reactions or cycloadditions .

Functional Group Influence :

- The nitrile group in this compound enables its use in click chemistry (e.g., Huisgen cycloaddition), whereas the carboxylate ester in Ethyl 1H-benzotriazole-5-carboxylate is more suited for hydrolysis or transesterification reactions .

Physicochemical Properties: Lipophilicity follows the trend: Benzyl > Cyclopropyl > Ethyl > Parent (unsubstituted). This impacts solubility in organic solvents and bioavailability in drug design .

Safety and Handling :

- 1H-1,2,3-Benzotriazole-5-carbonitrile (parent compound) is classified as harmful via inhalation, skin contact, or ingestion . The ethyl derivative likely shares similar hazards but may exhibit reduced volatility due to increased molecular weight.

Activité Biologique

1-Ethyl-1,2,3-benzotriazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article delves into its antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The structure of this compound includes a benzotriazole moiety that is known for its diverse biological activities. The compound's unique configuration allows it to interact with various biological targets, leading to significant pharmacological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to benzotriazole derivatives. For instance, a study demonstrated that certain derivatives exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as low as 3.12 μg/mL, indicating strong efficacy compared to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Various Gram (+) and Gram (−) bacteria |

| Ciprofloxacin | 6.25 | Various Gram (+) and Gram (−) bacteria |

| Compound 2d | 8 | Staphylococcus aureus, Enterococcus faecalis |

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been explored. While specific data on this compound's antifungal activity remains limited, related compounds show promise against various fungal strains. The incorporation of functional groups in the benzotriazole structure has been linked to enhanced antifungal properties.

Anticancer Activity

The anticancer potential of benzotriazole derivatives is well-documented. Research indicates that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have shown IC50 values comparable to established chemotherapeutics such as doxorubicin .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of benzotriazole derivatives on various cancer cell lines. The results indicated that some compounds exhibited significant cytotoxicity with IC50 values ranging from 0.058 μM to 12.8 μg/mL against breast cancer cells (MCF-7), outperforming traditional chemotherapeutics in specific contexts .

Table 2: Anticancer Activity of Benzotriazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 3.13 | MCF-7 |

| Compound 111 | 0.69 | U2OS (osteosarcoma) |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Antibacterial : Disruption of bacterial cell wall synthesis.

- Antifungal : Inhibition of ergosterol biosynthesis.

- Anticancer : Induction of apoptosis via mitochondrial pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-1,2,3-benzotriazole-5-carbonitrile, and how do reaction conditions influence yield?

Synthesis typically involves functionalizing benzotriazole cores via nucleophilic substitution or cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce the ethyl group at the 1-position, followed by nitrile functionalization at the 5-position using cyanide sources under acidic conditions . Key variables include catalyst choice (e.g., Cu(I) salts), solvent polarity (acetonitrile or DMF), and temperature (60–100°C). Yields may drop if competing side reactions (e.g., over-alkylation) occur, necessitating controlled stoichiometry and inert atmospheres .

Q. How is spectroscopic characterization (NMR, IR) optimized for verifying the structure of this compound?

- NMR : The ethyl group’s protons appear as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~3.5–4.0 ppm) in H NMR, while the benzotriazole aromatic protons show deshielded signals (δ ~7.5–8.5 ppm) due to electron-withdrawing nitrile and triazole groups. C NMR confirms the nitrile carbon at δ ~115–120 ppm .

- IR : A sharp peak at ~2240 cm confirms the C≡N stretch. Triazole ring vibrations appear at ~1500–1600 cm. Reference databases like NIST Chemistry WebBook provide standardized spectra for validation .

Q. What strategies are effective for functionalizing the benzotriazole core in this compound?

Electrophilic substitution at the 4- or 6-position is feasible due to the electron-deficient triazole ring. Advanced methods include:

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound, and what challenges arise?

SHELXL (via the SHELX suite) is widely used for refinement. Challenges include:

Q. How can contradictions in spectral or crystallographic data be resolved during analysis?

- Cross-Validation : Compare NMR/IR with computational predictions (DFT calculations).

- Data Reproducibility : Replicate experiments under controlled conditions (e.g., anhydrous solvents).

- Error Analysis : Use software like Olex2 or Mercury to assess crystallographic residual factors (R1 < 5% is ideal) .

Q. What catalytic applications are explored for benzotriazole-carbonitrile derivatives?

These compounds act as ligands in transition-metal catalysis (e.g., Pd or Cu) due to their strong σ-donor properties. For example, they enhance enantioselectivity in asymmetric hydrogenation or C–N bond formation . Recent studies highlight their role in photocatalytic C–H activation under visible light .

Q. How do substituents (e.g., ethyl vs. methyl) impact the compound’s electronic properties and reactivity?

- Electron-Donating Groups (EDGs) : Ethyl groups increase electron density on the triazole ring, reducing electrophilic substitution rates.

- Steric Effects : Bulkier substituents hinder access to reactive sites, altering regioselectivity. Computational studies (e.g., DFT) quantify these effects via HOMO-LUMO gaps .

Q. What degradation pathways are observed under thermal or photolytic stress?

Q. How is computational modeling used to predict biological activity or solubility?

- Molecular Docking : Software like AutoDock Vina screens interactions with target proteins (e.g., kinases). The nitrile group often forms hydrogen bonds with active-site residues.

- Solubility Prediction : COSMO-RS simulations correlate logP values (~2.5 for this compound) with solvent compatibility (e.g., DMSO > water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.